4-(pyrimidin-2-ylamino)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one
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Overview
Description
1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-4-[(PYRIMIDIN-2-YL)AMINO]BUTAN-1-ONE is a complex organic compound that features a pyridoindole core linked to a pyrimidinylamino butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-4-[(PYRIMIDIN-2-YL)AMINO]BUTAN-1-ONE typically involves multi-step organic reactions The initial step often includes the formation of the pyridoindole core through cyclization reactionsCommon reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-4-[(PYRIMIDIN-2-YL)AMINO]BUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinylamino group, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-4-[(PYRIMIDIN-2-YL)AMINO]BUTAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-4-[(PYRIMIDIN-2-YL)AMINO]BUTAN-1-ONE involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE: Shares the pyridoindole core but lacks the pyrimidinylamino butanone moiety.
1H,2H,3H,4H,5H-PYRIDO[3,4-B]AZEPINE: Another heterocyclic compound with a similar structure but different functional groups.
1,2,3,4-TETRAHYDRO-9H-PYRIDO[3,4-B]INDOLE: A related compound with a tetrahydroindole core.
Uniqueness: 1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-4-[(PYRIMIDIN-2-YL)AMINO]BUTAN-1-ONE is unique due to its combination of the pyridoindole core and the pyrimidinylamino butanone moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21N5O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(pyrimidin-2-ylamino)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butan-1-one |
InChI |
InChI=1S/C19H21N5O/c25-18(7-3-9-20-19-21-10-4-11-22-19)24-12-8-17-15(13-24)14-5-1-2-6-16(14)23-17/h1-2,4-6,10-11,23H,3,7-9,12-13H2,(H,20,21,22) |
InChI Key |
RUJDFHXNUWFFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCNC4=NC=CC=N4 |
Origin of Product |
United States |
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